Sovleplenib

Description

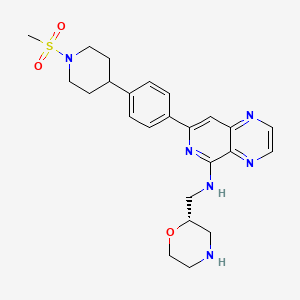

Structure

3D Structure

Properties

CAS No. |

1415792-84-5 |

|---|---|

Molecular Formula |

C24H30N6O3S |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

7-[4-(1-methylsulfonylpiperidin-4-yl)phenyl]-N-[[(2S)-morpholin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine |

InChI |

InChI=1S/C24H30N6O3S/c1-34(31,32)30-11-6-18(7-12-30)17-2-4-19(5-3-17)21-14-22-23(27-9-8-26-22)24(29-21)28-16-20-15-25-10-13-33-20/h2-5,8-9,14,18,20,25H,6-7,10-13,15-16H2,1H3,(H,28,29)/t20-/m0/s1 |

InChI Key |

NJIAKNWTIVDSDA-FQEVSTJZSA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NC[C@@H]5CNCCO5 |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)C3=CC4=NC=CN=C4C(=N3)NCC5CNCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Sovleplenib's Mechanism of Action in B-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sovleplenib (HMPL-523) is an investigational, orally bioavailable small molecule that acts as a highly potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cell receptors, most notably the B-cell receptor (BCR).[3] By targeting Syk, this compound effectively disrupts the BCR signaling cascade, thereby inhibiting B-cell activation, proliferation, and survival. This targeted mechanism of action underscores its therapeutic potential in a range of B-cell driven malignancies and autoimmune diseases. Preclinical and clinical studies have demonstrated this compound's ability to induce apoptosis in B-cell lymphoma cell lines and achieve significant clinical responses in patients with relapsed or refractory B-cell tumors and immune thrombocytopenia.[4][5]

Core Mechanism of Action: Inhibition of the B-Cell Receptor Signaling Pathway

The B-cell receptor signaling pathway is fundamental for normal B-cell development and function. However, in many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival. This compound's primary mechanism of action is the direct inhibition of Syk, a key upstream kinase in this pathway.[6]

Upon binding of an antigen to the BCR, a signaling cascade is initiated. This involves the activation of Src-family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79A and CD79B proteins. This phosphorylation creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the BCR complex and its subsequent activation through phosphorylation.

Activated Syk then phosphorylates a number of downstream adaptor proteins and enzymes, including B-cell linker protein (BLNK).[1] Phosphorylated BLNK acts as a scaffold, recruiting a variety of signaling molecules to form a "signalosome." This complex includes Bruton's tyrosine kinase (BTK), phospholipase C gamma 2 (PLCγ2), and adaptor proteins such as Grb2.

The activation of these downstream effectors ultimately leads to the generation of second messengers, such as inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This cascade culminates in the activation of transcription factors, including NF-κB, which promote B-cell proliferation, differentiation, and survival.

This compound, by binding to the ATP-binding pocket of Syk, prevents its phosphorylation and activation, thereby halting the entire downstream signaling cascade. This blockade of BCR signaling leads to cell cycle arrest and the induction of apoptosis in malignant B-cells that are dependent on this pathway for their survival.[4]

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against Syk and selectivity over other kinases.

| Target Kinase | IC50 (µM) |

| Syk | 0.025 [1] |

| FLT3 | 0.063[1] |

| KDR | 0.390[1] |

| LYN | 0.921[1] |

| FGFR2 | 3.214[1] |

| AUR A | 3.969[1] |

Inhibition of Downstream Signaling

This compound effectively blocks the phosphorylation of the downstream signaling molecule BLNK in B-cell lymphoma cell lines.

| Cell Line | IC50 for BLNK Phosphorylation Inhibition (µM) |

| REC-1 (Mantle Cell Lymphoma) | 0.105[1] |

| ARH-77 (Plasma Cell Leukemia) | 0.173[1] |

Inhibition of Cell Viability

This compound reduces the viability of B-cell lines that are dependent on Syk signaling.

| Cell Line | IC50 for Cell Viability Inhibition (µM) |

| Ba/F3 Tel-Syk | 0.033[1] |

Clinical Efficacy in B-Cell Malignancies

A Phase I dose-escalation and -expansion study (NCT02857998) evaluated the efficacy of this compound in patients with relapsed or refractory mature B-cell tumors.[4]

| Lymphoma Subtype | Objective Response Rate (ORR) |

| Indolent B-cell Lymphoma | 50.8% |

| Follicular Lymphoma | 60.5% |

| Marginal Zone Lymphoma | 28.6% |

Experimental Protocols

Recombinant Syk Enzymatic Kinase Assay

A standard in vitro kinase assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Syk enzyme.

-

Materials: Recombinant human Syk enzyme, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, recombinant Syk enzyme, and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition of Syk activity at each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials: B-cell lymphoma cell lines (e.g., REC-1), complete cell culture medium, this compound, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Materials: B-cell lymphoma cell lines (e.g., REC-1), complete cell culture medium, this compound, Annexin V-FITC (or another fluorochrome conjugate), Propidium Iodide (PI) staining solution, and Annexin V binding buffer.

-

Procedure:

-

Treat the B-cell lymphoma cells with this compound or vehicle control for a specified time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Experimental Workflow Diagram

Caption: A logical workflow of the key experiments conducted to characterize this compound.

Conclusion

This compound is a potent and selective Syk inhibitor that effectively targets the B-cell receptor signaling pathway. Its mechanism of action, centered on the inhibition of Syk-mediated phosphorylation and subsequent downstream signaling, leads to decreased B-cell proliferation and increased apoptosis. The robust preclinical data, demonstrating both in vitro and in vivo activity, has been substantiated by promising clinical trial results in patients with B-cell malignancies and immune-mediated disorders. This comprehensive understanding of this compound's mechanism of action provides a strong rationale for its continued development as a targeted therapy for diseases driven by aberrant B-cell signaling.

References

- 1. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for HMPL-523 for Treatment of Primary Immune Thrombocytopenia [hutch-med.com]

- 3. HUTCHMED - Completion of Phase I clinical trial of novel Syk Inhibitor HMPL-523 for autoimmune diseases in healthy volunteers [hutch-med.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. researchgate.net [researchgate.net]

Sovleplenib: A Technical Guide on the Novel Syk Inhibitor for Primary Immune Thrombocytopenia

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of sovleplenib (HMPL-523), a novel, orally administered, selective spleen tyrosine kinase (Syk) inhibitor under investigation for the treatment of primary immune thrombocytopenia (ITP). It details the molecule's mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols employed in its evaluation.

Introduction to Immune Thrombocytopenia and the Role of Syk

Immune thrombocytopenia is a complex autoimmune disorder characterized by the immunological destruction of platelets and impaired platelet production.[1][2] This leads to a low platelet count (thrombocytopenia), increasing the risk of excessive bleeding and bruising.[1][2] The pathogenesis of ITP involves autoantibodies, primarily immunoglobulin G (IgG), that bind to platelet surface antigens. These opsonized platelets are then recognized by Fc gamma receptors (FcγR) on macrophages, predominantly in the spleen, leading to their phagocytosis and destruction.

Spleen tyrosine kinase (Syk) is a critical non-receptor protein tyrosine kinase expressed in hematopoietic cells.[3] It is a key component in the signaling pathways of both B-cell receptors (BCR) and Fc receptors.[2][4] In ITP, upon binding of an antibody-coated platelet to an FcγR on a macrophage, Syk is activated, initiating a downstream signaling cascade that results in actin-cytoskeletal rearrangement and ultimately, phagocytosis.[4][5] Therefore, inhibiting Syk represents a promising therapeutic strategy to block this primary mechanism of platelet destruction in ITP.[1][4]

Mechanism of Action of this compound

This compound is a potent and highly selective, small-molecule inhibitor of Syk.[3][6] By targeting Syk, this compound blocks the intracellular signaling cascade that follows FcγR activation, thereby preventing the phagocytosis of antibody-coated platelets by macrophages.[1][5] This intervention aims to increase the number of circulating platelets and reduce the risk of bleeding in patients with ITP. The targeted nature of this compound offers a specific approach to managing the autoimmune-driven platelet destruction central to ITP.[1]

Clinical Development and Experimental Protocols

This compound has been evaluated in a series of clinical trials, most notably the pivotal Phase III ESLIM-01 study.

ESLIM-01 Phase III Study (NCT05029635)

The ESLIM-01 trial was a randomized, double-blind, placebo-controlled study conducted in China to assess the efficacy and safety of this compound in adult patients with primary ITP.[2]

Experimental Protocol:

-

Study Design: A 2:1 randomized, double-blind, placebo-controlled Phase III trial.[4]

-

Patient Population: The study enrolled 188 adult patients (ages 18-75) with a confirmed diagnosis of primary ITP for over 6 months.[7] Participants must have received at least one prior line of standard ITP therapy and demonstrated an insufficient response or relapse.[2][7] An ECOG performance status of 0 or 1 was required.[7] Patients were heavily pretreated, with a median of four prior lines of therapy.[8]

-

Treatment and Dosing: Patients were randomized to receive either this compound 300 mg once daily or a matching placebo.[9] The treatment duration was 24 weeks.[9]

-

Primary Endpoint: The primary endpoint was the durable response rate, defined as achieving a platelet count of ≥50 x 10⁹/L for at least four of the six scheduled visits between weeks 14 and 24.[7]

-

Secondary Endpoints: Key secondary endpoints included the overall response rate and safety.[1][2] Quality of life was also assessed.[8]

Phase I/II Study (NCT03951623)

The ESLIM-01 trial was preceded by a Phase I/II dose-escalation and expansion study.[7]

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, Phase Ib/II study.[10]

-

Patient Population: The study enrolled adult patients with chronic primary ITP who were unresponsive to or had relapsed following prior frontline treatment.[7]

-

Dose Escalation: this compound was evaluated at once-daily doses of 100 mg, 200 mg, and 300 mg.[7]

-

Dose Expansion: In the expansion phase, patients were randomly assigned (3:1) to receive the recommended Phase II dose of 300 mg once daily or a placebo.[7]

Clinical Efficacy

This compound demonstrated a statistically significant and clinically meaningful improvement in platelet counts compared to placebo.

Table 1: Efficacy Results from the ESLIM-01 Phase III Study

| Endpoint | This compound (n=126) | Placebo (n=62) | p-value / Difference |

|---|---|---|---|

| Durable Response Rate (Primary Endpoint) | 48.4% (61/126) | 0% | p<0.0001[4] |

| Overall Response Rate (0-24 weeks) | 70.6% | 16.1% | p<0.0001[4] |

| Median Time to Response | 8 days | 30 days | N/A[4][11] |

Data sourced from published results of the ESLIM-01 trial.[4][11]

Table 2: Key Efficacy Results from the Phase I/II Study (300 mg Dose Expansion Cohort)

| Endpoint | Result (n=20) |

|---|---|

| Durable Response Rate | 40% (8/20)[1] |

| Median Time to Response | 1.1 weeks[1][7] |

Durable response was defined as a platelet count ≥50 x 10⁹/L in 4 of 6 visits during weeks 14-24.[7]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a tolerable safety profile.

Table 3: Safety Summary from the ESLIM-01 Phase III Study

| Adverse Event Category | This compound (n=126) | Placebo (n=62) |

|---|---|---|

| Any Treatment-Emergent AE (TEAE) | 99% (125/126) | 85% (53/62)[11] |

| Grade ≥3 TEAEs | 25.4% | 24.2%[4][8] |

| Serious TEAEs | 21% (26/126) | 18% (11/62)[11] |

| Most Frequent Grade ≥3 TEAEs | Platelet count decreased (7%), Neutrophil count decreased (3%), Hypertension (3%) | Platelet count decreased (10%) |

Data sourced from the ESLIM-01 trial.[11]

In the earlier Phase I/II study, TEAEs led to dose reduction or interruption in 7% of patients (3 of 41 across all dose levels), and no discontinuations due to TEAEs were reported.[1] No grade 3 or higher TEAEs occurred in more than one patient through week 24 of that study.[2]

Conclusion

This compound, a selective Syk inhibitor, has demonstrated significant efficacy in treating adult patients with chronic primary ITP. The pivotal ESLIM-01 Phase III trial successfully met its primary endpoint, showing a rapid and durable increase in platelet counts compared to placebo.[1][2] The drug's mechanism of action, which targets a key pathway in the immunologic destruction of platelets, provides a focused therapeutic approach.[4][5] With a generally tolerable safety profile, this compound stands as a potential new oral treatment option for patients with ITP who have received at least one prior therapy.[7][11] Following the positive results, a New Drug Application has been accepted for priority review in China.[12]

References

- 1. Hutchmed’s this compound meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]

- 2. HUTCHMED - HUTCHMED Announces that the this compound Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]

- 3. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HUTCHMED - HUTCHMED Highlights Publication of Phase III ESLIM-01 Results in The Lancet Haematology [hutch-med.com]

- 5. HUTCHMED - HUTCHMED Announces NDA Acceptance in China for this compound for the Treatment of Primary Immune Thrombocytopenia with Priority Review Status [hutch-med.com]

- 6. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors | Haematologica [haematologica.org]

- 7. onclive.com [onclive.com]

- 8. HUTCHMED - HUTCHMED Highlights this compound Phase III ESLIM-01 Study and Hematological Malignancy Programs Data to be Presented at the upcoming EHA2024 Congress [hutch-med.com]

- 9. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of this compound (HMPL-523) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HUTCHMED’s this compound Shows Promise for ITP | Nasdaq [nasdaq.com]

Sovleplenib: A Deep Dive into its Mechanism and Clinical Activity in Indolent Non-Hodgkin's Lymphoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sovleplenib (formerly HMPL-523) is a novel, orally bioavailable, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies, including indolent non-Hodgkin's lymphoma (iNHL). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data in iNHL, and detailed experimental methodologies from the key clinical trial NCT02857998. The information presented is intended for researchers, scientists, and professionals involved in the field of oncology drug development.

Introduction: The Role of SYK in B-Cell Malignancies

Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor.[1] In normal B-cells, BCR signaling is essential for their development, activation, and differentiation. However, in many B-cell lymphomas, this pathway is constitutively active, leading to uncontrolled cell growth and survival.[2] SYK acts as a central node in this pathway, making it an attractive therapeutic target.[1] Inhibition of SYK has the potential to block the pro-survival signals that lymphoma cells depend on, ultimately leading to apoptosis.[2]

This compound has been designed as a potent and selective inhibitor of SYK, demonstrating promising anti-tumor activity in preclinical models of B-cell malignancies.[3] Its development represents a targeted therapeutic strategy for various hematological cancers, including iNHL.[4]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of SYK, thereby inhibiting its kinase activity.[5] This blockade of SYK function leads to the downstream inhibition of multiple signaling pathways that are crucial for B-cell lymphoma survival and proliferation.[2]

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. The SRC family kinases LYN, FGR, and BLK phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the cell membrane and subsequent activation through phosphorylation.

Activated SYK then phosphorylates a range of downstream effector molecules, including B-cell linker protein (BLNK) and phospholipase C gamma 2 (PLCγ2). This leads to the activation of three major signaling pathways:

-

The PI3K/AKT/mTOR pathway: Promotes cell survival, growth, and proliferation.

-

The RAS/RAF/MEK/ERK (MAPK) pathway: Regulates gene expression and cell cycle progression.

-

The NF-κB pathway: A key regulator of inflammation, immunity, and cell survival.

By inhibiting SYK, this compound effectively abrogates the activation of these downstream pathways, resulting in decreased B-cell activation, proliferation, and survival, and ultimately inducing apoptosis in malignant B-cells.[2]

Clinical Development in Indolent Non-Hodgkin's Lymphoma: The NCT02857998 Study

A key clinical investigation of this compound in B-cell malignancies is the Phase I, open-label, dose-escalation and dose-expansion study (NCT02857998).[3] This study enrolled patients with relapsed or refractory mature B-cell tumors, including a cohort of patients with indolent non-Hodgkin's lymphoma.[3]

Experimental Protocol: NCT02857998

Study Design: [3]

-

Phase: Phase I

-

Design: Multicenter, open-label, with a dose-escalation phase followed by a dose-expansion phase.

-

Dose Escalation: A standard 3+3 design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Patients received this compound orally once daily (q.d.) in 28-day cycles at escalating dose levels (200 mg, 400 mg, 600 mg, and 800 mg). An additional cohort explored a 200 mg twice-daily (b.i.d.) regimen.

-

Dose Expansion: Patients were enrolled in four disease-specific cohorts and treated at the RP2D:

-

Cohort A: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)

-

Cohort B: Aggressive B-cell Lymphoma

-

Cohort C: Mantle Cell Lymphoma (MCL)

-

Cohort D: Indolent B-cell Lymphoma (including Follicular Lymphoma [FL], Marginal Zone Lymphoma [MZL], and Lymphoplasmacytic Lymphoma/Waldenström Macroglobulinemia [LPL/WM])

-

Key Eligibility Criteria: [3]

-

Inclusion:

-

Age ≥ 18 years.

-

Histologically confirmed relapsed or refractory mature B-cell malignancy.

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

-

Adequate organ function.

-

-

Exclusion:

-

Prior treatment with a SYK inhibitor.

-

Active central nervous system (CNS) lymphoma.

-

Major surgery within 4 weeks of starting treatment.

-

Treatment and Assessments: [3]

-

This compound was administered orally in 28-day cycles.

-

Tumor response was assessed every 8 weeks for the first 24 weeks, and then every 12 weeks, according to the revised response criteria for malignant lymphoma.

-

Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

Data Presentation: Efficacy and Safety in Indolent Non-Hodgkin's Lymphoma

The recommended Phase II dose (RP2D) was determined to be 600 mg once daily for patients weighing >65 kg and 400 mg once daily for patients weighing ≤65 kg.[3] The following tables summarize the key efficacy and safety data for the indolent B-cell lymphoma cohort treated at the RP2D.

Table 1: Efficacy of this compound in Indolent B-Cell Lymphoma (NCT02857998) [3]

| Histology | Number of Evaluable Patients | Overall Response Rate (ORR) [95% CI] | Complete Response (CR) | Partial Response (PR) |

| All Indolent B-cell Lymphoma | 59 | 50.8% [37.5-64.1] | 11.9% (n=7) | 39.0% (n=23) |

| Follicular Lymphoma (FL) | 43 | 60.5% [44.4-75.0] | 16.3% (n=7) | 44.2% (n=19) |

| Marginal Zone Lymphoma (MZL) | 14 | 28.6% [8.4-58.1] | 0% | 28.6% (n=4) |

| Lymphoplasmacytic Lymphoma/WM | 2 | 0% | 0% | 0% |

Table 2: Most Common (≥15%) Treatment-Related Adverse Events (TRAEs) in the Dose-Expansion Phase (All Cohorts) [3]

| Adverse Event | Any Grade | Grade ≥3 |

| Hematological | ||

| Neutrophil count decreased | 60.7% | 29.9% |

| White blood cell count decreased | 50.5% | 11.2% |

| Anemia | 32.7% | 4.7% |

| Platelet count decreased | 31.8% | 9.3% |

| Non-Hematological | ||

| Aspartate aminotransferase increased | 51.4% | 3.7% |

| Alanine aminotransferase increased | 44.9% | 4.7% |

| Hypertriglyceridemia | 29.0% | 1.9% |

| Blood bilirubin increased | 28.0% | 2.8% |

| Hyperuricemia | 27.1% | 1.9% |

| Pneumonia | 22.4% | 12.1% |

| Upper respiratory tract infection | 19.6% | 0.9% |

| Hypokalemia | 15.9% | 0.9% |

| Rash | 15.0% | 0% |

Discussion and Future Directions

The results from the Phase I study demonstrate that this compound has promising anti-tumor activity and a manageable safety profile in patients with relapsed or refractory indolent non-Hodgkin's lymphoma, particularly in follicular lymphoma.[3] The observed objective response rate of 60.5% in patients with FL is clinically meaningful.[3] The safety profile is consistent with other SYK inhibitors, with the most common grade ≥3 treatment-related adverse events being hematological toxicities, which were generally manageable.[3]

These encouraging early-phase results warrant further investigation of this compound in iNHL. A Phase II study in patients with indolent non-Hodgkin's lymphoma in China has completed enrollment.[1] Future studies could explore this compound in combination with other agents, such as anti-CD20 antibodies or other targeted therapies, to potentially enhance its efficacy. Further research is also needed to identify predictive biomarkers of response to better select patients who are most likely to benefit from this compound treatment.

Conclusion

This compound is a selective SYK inhibitor with a clear mechanism of action that targets a key survival pathway in B-cell malignancies. The available clinical data in indolent non-Hodgkin's lymphoma are promising, demonstrating significant clinical activity and a manageable safety profile. As a targeted oral agent, this compound has the potential to become a valuable treatment option for patients with relapsed or refractory iNHL. The ongoing and future clinical trials will be crucial in further defining its role in the treatment landscape of B-cell lymphomas.

References

- 1. Hutchmed’s this compound meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]

- 2. This compound (HMPL-523), a novel Syk inhibitor, for patients with primary immune thrombocytopenia in China: a randomised, double-blind, placebo-controlled, phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound (HMPL-523) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Sovleplenib: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Sovleplenib (HMPL-523) is an investigational, orally available, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), making it a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies.[3][4] This technical guide provides an in-depth analysis of the kinase selectivity profile of this compound, complete with available quantitative data, detailed experimental methodologies for key assays, and visualizations of the core signaling pathway and experimental workflows.

Kinase Selectivity Profile of this compound

This compound has demonstrated high potency for Syk and a degree of selectivity against a panel of other kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against various kinases. This data is crucial for understanding its mechanism of action and potential off-target effects.

| Kinase Target | IC50 (µM) |

| SYK | 0.025[5] |

| FLT3 | 0.063[5] |

| KDR (VEGFR2) | 0.390[5] |

| LYN | 0.921[5] |

| FGFR2 | 3.214[5] |

| AUR A (Aurora Kinase A) | 3.969[5] |

Note: This table represents publicly available data. A broader kinase panel screening is understood to have been conducted, but detailed results are not widely published.

Core Signaling Pathway: Syk-Mediated B-Cell Receptor Signaling

This compound exerts its therapeutic effect by inhibiting the phosphorylation of Syk, which in turn blocks downstream signaling cascades. The following diagram illustrates the central role of Syk in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits Syk phosphorylation in the BCR signaling pathway.

Experimental Protocols

The determination of kinase inhibition profiles, such as the IC50 values presented above, is typically achieved through in vitro kinase assays. While specific protocols for this compound are proprietary, the following sections describe the general methodologies for two common types of assays likely employed in its characterization.

In Vitro Radiometric Kinase Assay

This traditional and robust method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by the kinase.

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then separated from the radioactive ATP, and the amount of incorporated radioactivity is quantified, which is inversely proportional to the inhibitory activity of the compound being tested.

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a buffer (e.g., Tris-HCl, HEPES), MgCl₂, a protein or peptide substrate specific for the kinase of interest, and the kinase enzyme.

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane. The membrane binds the phosphorylated substrate, while the unreacted [γ-³²P]ATP is washed away.

-

Quantification: The amount of radioactivity incorporated into the substrate on the membrane is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro radiometric kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative for measuring kinase activity in a high-throughput format.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In a kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. A second reagent, streptavidin labeled with an acceptor fluorophore (e.g., XL665), is added, which binds to the biotinylated substrate. This brings the donor and acceptor fluorophores close enough for FRET to occur. The intensity of the FRET signal is proportional to the kinase activity.

General Protocol:

-

Kinase Reaction: The kinase, substrate, ATP, and various concentrations of this compound are incubated together in a microplate well to allow for the phosphorylation reaction to occur.

-

Detection Reagent Addition: A mixture of the europium-labeled phospho-specific antibody and the streptavidin-XL665 conjugate is added to each well.

-

Incubation: The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

-

Signal Measurement: The plate is read on a TR-FRET-compatible plate reader. The instrument excites the donor fluorophore and measures the emission from both the donor and the acceptor fluorophores after a time delay to reduce background fluorescence.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined from the dose-response curve.

Caption: Workflow for a typical TR-FRET kinase assay.

References

- 1. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Sovleplenib's Impact on Fc Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovleplenib (HMPL-523) is an orally administered, selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the Fc receptor (FcR) and B-cell receptor (BCR) signaling pathways.[1][2][3] These pathways are implicated in the pathogenesis of various autoimmune disorders and B-cell malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on Fc receptor signaling, and a summary of its preclinical and clinical data, with a focus on immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA).

Core Mechanism of Action: SYK Inhibition

This compound exerts its therapeutic effect by potently and selectively inhibiting SYK, a non-receptor tyrosine kinase that plays a crucial role in the intracellular signaling cascades of various immune receptors, including Fc receptors.[4][5] In autoimmune diseases like ITP and wAIHA, autoantibodies coat platelets and red blood cells, respectively. These antibody-coated cells are then recognized by Fcγ receptors on macrophages and other phagocytic cells, leading to their destruction.[6][7]

The engagement of Fcγ receptors initiates a signaling cascade that is dependent on the activation of SYK. By inhibiting SYK, this compound effectively blocks this downstream signaling, thereby preventing the phagocytosis of antibody-coated cells and mitigating the autoimmune response.[6][7]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data on this compound's inhibitory activity from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (µM) |

| SYK | 0.025 |

| FLT3 | 0.063 |

| KDR | 0.390 |

| LYN | 0.921 |

| FGFR2 | 3.214 |

| AUR A | 3.969 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Line/System | IC50 / EC50 (µM) |

| Inhibition of BLNK phosphorylation | Human mantle cell line REC-1 | 0.105 |

| Inhibition of BLNK phosphorylation | Human plasma cell line ARH-77 | 0.173 |

| Inhibition of cell viability | Ba/F3 Tel-Syk | 0.033 |

| Inhibition of B-cell activation | Human whole blood | 0.157 (EC50) |

| Inhibition of anti-IgD induced B-cell activation | Rat whole blood | 0.546 (EC50) |

| Inhibition of anti-IgD induced B-cell activation | Mouse whole blood | 1.000 (EC50) |

Data sourced from MedChemExpress and a Phase I study in mature B-cell tumors.[1][8]

Experimental Protocols

In Vitro Kinase and Cellular Assays

Detailed protocols for the in vitro kinase and cellular assays are described in the preclinical pharmacology characterization of this compound.[5] A general overview is provided below.

SYK Enzymatic Assay: A recombinant enzymatic assay was utilized to determine the IC50 of this compound against SYK. The assay typically involves incubating the recombinant SYK enzyme with a substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then measured, often through the quantification of the phosphorylated substrate.

Cellular Assays for Downstream Signaling: To assess the impact of this compound on downstream signaling, cell lines such as the human mantle cell line REC-1 and the human plasma cell line ARH-77 were used.[1] These cells were stimulated to activate the SYK pathway, and the phosphorylation of downstream molecules like BLNK was measured by techniques such as Western blotting or ELISA in the presence of varying concentrations of this compound to determine the IC50.

B-Cell Activation Assay: The effect of this compound on B-cell activation was evaluated using human, rat, and mouse whole blood.[8] B-cell activation was induced by an anti-IgD antibody, and the extent of activation was measured by flow cytometry, assessing markers of B-cell activation in the presence of different concentrations of this compound to calculate the EC50.

Clinical Trial Protocols

ESLIM-01: Phase III Study in Primary Immune Thrombocytopenia (ITP)

This was a randomized, double-blind, placebo-controlled Phase III trial conducted in China in 188 adult patients with primary ITP who had received at least one prior line of standard therapy.[9]

-

Inclusion Criteria: Adults with a diagnosis of primary ITP for at least 6 months and an insufficient response or intolerance to at least one prior ITP therapy.[10]

-

Treatment: Patients were randomized to receive either this compound or placebo.

-

Primary Endpoint: The primary endpoint was the durable response rate, defined as achieving a certain platelet count threshold for a specified duration.[9]

ESLIM-02: Phase II/III Study in Warm Autoimmune Hemolytic Anemia (wAIHA)

This is a randomized, double-blind, placebo-controlled Phase II/III trial in adult patients with wAIHA in China.[2][7]

-

Study Design: The study consists of a Phase II stage to evaluate safety and preliminary efficacy, followed by a Phase III stage to confirm these findings.[7]

-

Treatment: Patients receive either this compound or placebo.[11]

-

Primary Endpoints: The primary endpoint for the Phase II stage is the proportion of patients with an overall hemoglobin response by Week 24. For the Phase III stage, the primary endpoint is the proportion of patients achieving a durable hemoglobin response by Week 24.[7]

Visualizations

Fc Receptor Signaling Pathway and this compound's Point of Intervention

Caption: Fc Receptor signaling cascade and the inhibitory action of this compound.

High-Level Experimental Workflow for a Phase III Clinical Trial

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HUTCHMED - HUTCHMED Initiates Registration Stage of the ESLIM-02 Phase II/III Trial of this compound for Warm Antibody Autoimmune Hemolytic Anemia in China [hutch-med.com]

- 3. HUTCHMED - HUTCHMED Announces that the this compound Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]

- 4. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Pharmacology Characterization of this compound (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HUTCHMED Initiates a Phase 2/3 Trial of this compound for Warm Antibody Autoimmune Hemolytic Anemia [drug-dev.com]

- 7. HUTCHMED - HUTCHMED Initiates a Phase II/III Trial of this compound for Warm Antibody Autoimmune Hemolytic Anemia in China [hutch-med.com]

- 8. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hutchmed’s this compound meets primary, secondary endpoints in China phase III ITP trial | BioWorld [bioworld.com]

- 10. onclive.com [onclive.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Efficacy of Sovleplenib in Murine Immune Thrombocytopenia (ITP) Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vivo efficacy of Sovleplenib (HMPL-523), a novel, orally available spleen tyrosine kinase (Syk) inhibitor, in murine models of Immune Thrombocytopenia (ITP). This compound is under development for the treatment of hematological malignancies and immune diseases, with ITP being a key indication.[1][2] Preclinical studies have demonstrated its potent and selective inhibition of Syk, a critical component in the signaling pathways of B-cell receptors and Fc receptors, which are implicated in the pathogenesis of ITP.[1][3] This document summarizes the available quantitative data, outlines the experimental protocols employed in these pivotal preclinical studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Syk Inhibition in ITP

Immune Thrombocytopenia is an autoimmune disorder characterized by the destruction of platelets by autoantibodies.[2] This process is largely mediated by the phagocytosis of antibody-coated platelets by macrophages in the spleen and liver. Spleen tyrosine kinase (Syk) is a key intracellular signaling molecule downstream of the Fcγ receptors (FcγR) on macrophages.[3][4] Upon engagement of FcγR by antibody-opsonized platelets, Syk is activated, initiating a signaling cascade that leads to phagocytosis and platelet destruction.[4][5] By inhibiting Syk, this compound is designed to block this pathological process, thereby increasing platelet counts.[5]

Signaling Pathway of Syk in ITP Pathogenesis

The following diagram illustrates the central role of Syk in the FcγR-mediated phagocytosis of platelets by macrophages, the process targeted by this compound.

In Vivo Efficacy Data in a Murine ITP Model

Preclinical studies have demonstrated that oral administration of this compound leads to a dose-dependent increase in platelet counts in a murine model of ITP.[1] The data presented below is based on graphical representations from corporate presentations referencing the primary preclinical research.

| Treatment Group | Dosing Regimen (Oral) | Approximate Mean Platelet Count (x10^9/L) at 24 hours |

| Vehicle Control | Once Daily (QD) | ~200 |

| This compound | 10 mg/kg QD | ~600 |

| This compound | 30 mg/kg QD | ~800 |

| This compound | 100 mg/kg QD | ~1000 |

| Normal Platelet Count | - | ~1000-1200 |

Note: The quantitative data presented in this table is an approximation derived from graphical data presented by HUTCHMED and is intended for illustrative purposes. For precise data, please refer to the primary publication by Cai et al. in the Journal of Pharmacology and Experimental Therapeutics (2024).

Experimental Protocols

While the full, detailed experimental protocol from the primary publication by Cai et al. (2024) is not publicly available, a standard methodology for inducing ITP in mice and assessing the efficacy of a therapeutic agent can be outlined. The following represents a likely experimental workflow based on common practices in the field.

Murine ITP Model Induction and Treatment

-

Animal Model : Typically, BALB/c or C57BL/6 mice are used for ITP models.

-

ITP Induction : Mice are injected intravenously or intraperitoneally with an anti-mouse platelet antibody (e.g., anti-CD41). This leads to a rapid and significant decrease in circulating platelet counts, mimicking human ITP.

-

Treatment Administration : Following ITP induction, mice are randomized into different treatment groups. This compound, formulated for oral administration, is administered at varying doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the formulation without the active pharmaceutical ingredient.

-

Monitoring : Platelet counts are monitored at baseline (pre-induction), after induction to confirm thrombocytopenia, and at various time points post-treatment (e.g., 6, 24, 48 hours) to assess the therapeutic effect. Blood samples are typically collected via tail vein or retro-orbital bleeding.

-

Data Analysis : Platelet counts are measured using an automated hematology analyzer. The data is then statistically analyzed to compare the platelet recovery in the this compound-treated groups versus the vehicle control group.

Experimental Workflow Diagram

The following diagram provides a visual representation of the typical experimental workflow for evaluating the in vivo efficacy of this compound in a murine ITP model.

Conclusion

The available preclinical data strongly suggest that this compound is effective in a murine model of Immune Thrombocytopenia, demonstrating a dose-dependent restoration of platelet counts. This in vivo efficacy, coupled with its targeted mechanism of action as a Syk inhibitor, provides a solid rationale for its ongoing clinical development for the treatment of ITP in humans. Further detailed analysis of the full preclinical data set will provide deeper insights into the pharmacodynamics and therapeutic potential of this promising new agent.

References

- 1. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HUTCHMED - HUTCHMED Announces that the this compound Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for Assessing Sovleplenib Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovleplenib (HMPL-523) is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] Dysregulation of the SYK signaling pathway is implicated in various B-cell malignancies and autoimmune disorders. Consequently, accurately assessing the efficacy of this compound in a preclinical setting is crucial for its development. These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro efficacy of this compound, from target engagement to cellular outcomes.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the catalytic activity of SYK.[3] Upon activation of the BCR or FcR, SYK is recruited to the receptor complex and becomes phosphorylated, initiating a signaling cascade that involves the phosphorylation of downstream substrates such as B-cell linker protein (BLNK), phospholipase C gamma (PLCγ), and protein kinase B (AKT), as well as the activation of the Ras/MAPK pathway (including ERK).[4] This cascade ultimately leads to cellular responses including proliferation, differentiation, cytokine secretion, and survival.[4] this compound effectively blocks the phosphorylation of SYK and its downstream signaling molecules, thereby inhibiting these cellular processes.[5]

Diagram of the SYK Signaling Pathway and this compound's Point of Intervention

Caption: SYK signaling cascade and the inhibitory action of this compound.

Quantitative Efficacy Data of this compound

The following tables summarize the in vitro efficacy of this compound across various cell-based assays.

Table 1: Inhibition of SYK and Downstream Signaling

| Assay | Cell Line/System | IC50 (µM) | Reference |

| SYK Enzymatic Assay | Recombinant SYK | 0.025 | [3] |

| p-BLNK Inhibition | REC-1 (Mantle Cell Lymphoma) | 0.105 | [6] |

| p-BLNK Inhibition | ARH-77 (Plasma Cell Leukemia) | 0.173 | [6] |

Table 2: Inhibition of B-Cell Activation and Proliferation

| Assay | Species | EC50 (µM) | Reference |

| B-Cell Activation | Human (Whole Blood) | 0.157 | [5] |

| Anti-IgD Induced B-Cell Activation | Rat (Whole Blood) | 0.546 | [5] |

| Anti-IgD Induced B-Cell Activation | Mouse (Whole Blood) | 1.000 | [5] |

Table 3: Inhibition of Cell Viability in B-Cell Lymphoma Lines

| Cell Line | Subtype | IC50 (µM) | Reference |

| Ba/F3 Tel-Syk | Pro-B | 0.033 | [6] |

| REC-1 | Mantle Cell Lymphoma | Data indicates high sensitivity | [5] |

Experimental Protocols

SYK Phosphorylation Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of SYK and its downstream target BLNK in B-cell lymphoma cell lines upon BCR stimulation.

Experimental Workflow: SYK Phosphorylation Assay

Caption: Workflow for assessing inhibition of SYK phosphorylation.

Protocol:

-

Cell Culture: Culture REC-1 or other suitable B-cell lymphoma cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed 5 x 10^6 cells per well in a 6-well plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

BCR Stimulation: Stimulate the cells with anti-IgM/IgG antibody (e.g., 10 µg/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Place the plate on ice, aspirate the media, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-SYK, total SYK, p-BLNK, and total BLNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

B-Cell Proliferation Assay (CFSE-Based)

This assay evaluates the effect of this compound on the proliferation of B-cells following BCR stimulation, using the dye dilution method with Carboxyfluorescein succinimidyl ester (CFSE).

Experimental Workflow: B-Cell Proliferation Assay

Caption: Workflow for the CFSE-based B-cell proliferation assay.

Protocol:

-

Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits or use a B-cell line such as Ramos.

-

CFSE Staining:

-

Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold culture medium with 10% FBS.

-

Wash the cells twice with complete culture medium.

-

-

Cell Plating and Treatment:

-

Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add this compound at various concentrations or vehicle.

-

-

Stimulation: Add anti-IgM antibody (e.g., 5 µg/mL) to stimulate B-cell proliferation. Include an unstimulated control.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Acquire the samples on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.

-

Analyze the data using flow cytometry software to gate on live cells and visualize the CFSE dilution peaks, which represent successive cell divisions.

-

-

Data Analysis: Calculate the percentage of divided cells and the proliferation index for each condition. Determine the EC50 of this compound for the inhibition of proliferation.

Cytokine Release Assay

This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from PBMCs following stimulation.

Experimental Workflow: Cytokine Release Assay

Caption: Workflow for the cytokine release assay.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating and Treatment:

-

Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add various concentrations of this compound or vehicle and pre-incubate for 1-2 hours.

-

-

Stimulation: Add a stimulant such as lipopolysaccharide (LPS) (1 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-γ) in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples and calculate the percentage of inhibition by this compound. Calculate the EC50 value for the inhibition of each cytokine.

Apoptosis Assay in B-Cell Lymphoma

This assay determines the ability of this compound to induce apoptosis in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancy cell lines.

Experimental Workflow: Apoptosis Assay

References

- 1. abcam.com [abcam.com]

- 2. HUTCHMED - HUTCHMED Announces that the this compound Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]

- 3. Detection of B lymphoma cells undergoing apoptosis by Annexin-V assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sovleplenib Administration in Mouse Models of Autoimmune Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sovleplenib (HMPL-523) is a novel, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical intracellular signaling molecule in immune cells.[2][4] Its aberrant regulation is associated with a variety of autoimmune and allergic disorders.[1][2][5] By inhibiting Syk, this compound disrupts the signaling pathways downstream of B-cell receptors (BCR) and Fc receptors (FcRs), which are crucial for the activation of B-cells, macrophages, and mast cells involved in the pathogenesis of numerous autoimmune diseases.[2][4] Preclinical studies in various mouse models of autoimmune diseases have demonstrated the therapeutic potential of this compound, supporting its clinical development for conditions like immune thrombocytopenia (ITP) and autoimmune hemolytic anemia (AIHA).[1][2]

Mechanism of Action: Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[2][4] Upon ligand binding to these receptors, Syk is activated and phosphorylates downstream effector molecules, initiating a cascade of signaling events.[6] These pathways, including the PI3K/AKT and PLCγ pathways, ultimately lead to cellular responses such as proliferation, differentiation, cytokine release, and phagocytosis, which contribute to the inflammation and tissue damage seen in autoimmune diseases.[4] this compound acts by selectively inhibiting the kinase activity of Syk, thereby blocking these downstream signaling events.[6][7]

Caption: this compound inhibits Syk, blocking BCR and FcR signaling pathways.

Quantitative Data Summary

This compound has demonstrated dose-dependent efficacy in several rodent models of autoimmune diseases.[1][2][5] The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

| Dose (mg/kg, QD, oral) | Inhibition of Arthritis Score (%) | Comparison | Reference |

| 1 | -8.3% | Vehicle | [8] |

| 3 | 7.7% | Vehicle | [8] |

| 10 | 96.5% | Vehicle | [8] |

| 30 | 159.3% (reversal) | Vehicle | [8] |

| 30 (R406, BID) | 76.6% | Active Comparator | [8] |

QD: once daily; BID: twice daily. R406 is the active metabolite of Fostamatinib, another Syk inhibitor.

Experimental Protocols

Detailed methodologies for the administration of this compound in key autoimmune disease models are provided below.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used experimental model for rheumatoid arthritis.[9]

a. Induction of CIA:

-

Animal Strain: DBA/1J mice are commonly used for this model.[9]

-

Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer the emulsion intradermally at the base of the tail on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

-

Monitoring: Monitor mice regularly for the onset and severity of arthritis. Clinical signs typically appear around day 24-28. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling, and joint deformity).

b. This compound Preparation and Administration:

-

Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

-

Dosing: Begin treatment upon the first signs of arthritis (therapeutic regimen) or on the day of the primary immunization (prophylactic regimen).

-

Administration: Administer this compound orally via gavage once daily (QD) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[8] The vehicle control group should receive the same volume of the formulation vehicle.

-

Duration: Continue treatment for a predefined period, for example, 14-21 days, while continuing to monitor arthritis scores and body weight.

c. Outcome Measures:

-

Primary: Arthritis score, paw thickness.

-

Secondary: Histopathological analysis of joints for inflammation, pannus formation, and cartilage/bone erosion. Measurement of serum anti-collagen antibody titers and inflammatory cytokines (e.g., IL-1β, TNF-α).[10]

Immune Thrombocytopenia (ITP) in Mice

The ITP model is used to study autoimmune-mediated platelet destruction.

a. Induction of ITP:

-

Animal Strain: BALB/c or C57BL/6 mice are suitable.

-

Method: Induce ITP by injecting an anti-platelet antibody (e.g., anti-CD41 monoclonal antibody) intravenously or intraperitoneally. This leads to a rapid and significant decrease in circulating platelet counts.

b. This compound Administration:

-

Regimen: this compound can be administered prophylactically (before antibody injection) or therapeutically (after platelet depletion).

-

Formulation and Dosing: Prepare this compound for oral gavage as described for the CIA model. Administer the desired doses.

-

Administration: Administer this compound orally at specified time points relative to the anti-platelet antibody injection.

c. Outcome Measures:

-

Primary: Circulating platelet counts measured at various time points post-antibody injection (e.g., 2, 6, 24, 48 hours).

-

Secondary: Assessment of bleeding time or clinical signs of bleeding.

Visualizations: Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of autoimmune disease.

Caption: General workflow for in vivo efficacy studies of this compound.

Logical Relationship: Therapeutic Rationale

The therapeutic efficacy of this compound in autoimmune diseases is based on a clear logical relationship between its molecular target and the pathophysiology of these conditions.

Caption: Inhibition of Syk by this compound breaks the inflammatory cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Pharmacology Characterization of this compound (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I study of the Syk inhibitor this compound in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural killer cell degeneration exacerbates experimental arthritis in mice via enhanced interleukin-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IFN-γ-deficient mice develop IL-1-dependent cutaneous and musculoskeletal inflammation during experimental brucellosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Development of a Recombinant Enzymatic Assay for Sovleplenib

Introduction

Sovleplenib (HMPL-523) is a potent and highly selective, orally administered small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor protein tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells, mast cells, and macrophages.[3] It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Dysregulation of Syk activity is associated with a range of autoimmune diseases and B-cell malignancies.[3] Consequently, Syk has emerged as a significant therapeutic target.[4]

The development of a robust and reliable recombinant enzymatic assay is fundamental for characterizing the potency and selectivity of Syk inhibitors like this compound. This document provides detailed protocols for establishing such an assay, suitable for determining inhibitor IC50 values and performing selectivity profiling. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a central mediator in immunoreceptor signaling. Upon receptor engagement, such as the B-cell receptor (BCR) or Fc receptor (FcR), Syk is activated.[4] This activation triggers several downstream pathways, including the PI3K/AKT, PLCγ, and RAS/MAPK pathways, which collectively regulate cellular responses like proliferation, differentiation, and survival.[4] this compound exerts its therapeutic effect by binding to the ATP-binding site of Syk, thereby inhibiting its kinase activity and blocking these downstream signals.[4]

Caption: Syk signaling pathway and the inhibitory action of this compound.

Principle of the Assay

The recombinant enzymatic assay for Syk quantifies the kinase's catalytic activity by measuring the transfer of a phosphate group from ATP to a specific peptide substrate. The inhibition of this activity by this compound is then measured. This protocol describes a luminescence-based assay that quantifies the amount of ATP remaining in the reaction. As the Syk enzyme consumes ATP to phosphorylate the substrate, a decrease in ATP levels is observed. In the presence of an inhibitor, Syk activity is reduced, resulting in less ATP consumption. The remaining ATP is detected using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration. This provides a sensitive and high-throughput compatible method for measuring kinase inhibition.

Experimental Workflow

The overall workflow for determining the IC50 of this compound involves preparing the reagents, setting up the kinase reaction with varying concentrations of the inhibitor, allowing the enzymatic reaction to proceed, stopping the reaction, and detecting the signal.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical Pharmacology Characterization of this compound (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring the Pharmacodynamic Effects of Sovleplenib in Human Whole Blood

Introduction

Sovleplenib (HMPL-523) is a potent and highly selective, orally administered small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical non-receptor protein tyrosine kinase expressed primarily in hematopoietic cells, including B cells, mast cells, neutrophils, and macrophages.[3] It plays a crucial role in signal transduction downstream of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[3][4] Upon receptor activation, SYK initiates a cascade of downstream signaling pathways, including the PI3K/AKT and PLCγ pathways, which regulate diverse cellular responses like proliferation, differentiation, degranulation, and cytokine secretion.[3]

Given SYK's central role in immunity, its inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies.[3][5] Measuring the pharmacodynamic (PD) effects of this compound directly in human whole blood samples is essential for understanding its biological activity, confirming target engagement, and guiding dose selection in clinical development. These application notes provide detailed protocols for two robust, flow cytometry-based assays to quantify the effect of this compound on SYK-mediated signaling in relevant immune cell subsets: the Basophil Activation Test (BAT) and Phospho-flow Cytometry.

SYK Signaling Pathway in Immune Cells

SYK is a key mediator of immunoreceptor tyrosine-based activation motif (ITAM) signaling.[6][7] Following antigen or immune complex binding to receptors like the BCR or FcRs, Src-family kinases phosphorylate ITAMs within the receptor's cytoplasmic domains.[7][8] SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and autophosphorylation.[7][9] Activated SYK then phosphorylates downstream substrates, propagating the signal and leading to cellular activation.[3][9]

Protocol 1: Basophil Activation Test (BAT) for SYK Inhibition

Principle

The Basophil Activation Test is a functional assay that measures the degranulation of basophils in response to an allergen or other stimuli.[10] Basophil activation via the high-affinity IgE receptor (FcεRI) is a SYK-dependent process.[11][12] Therefore, this assay can be used to determine the potency of this compound by quantifying its ability to inhibit stimulus-induced basophil degranulation. Activation is measured by the upregulation of surface markers, most commonly CD63, using flow cytometry.[10][11]

Materials and Reagents

-

Blood Collection: Sodium Heparin vacutainer tubes

-

Drug: this compound, dissolved in DMSO to create a stock solution

-

Stimulants: Anti-FcεRI antibody or specific allergen

-

Control: fMLP (a SYK-independent basophil activator)[12]

-

Staining Antibodies:

-

FITC anti-CCR3 (Basophil identification)

-

PE anti-CD63 (Activation marker)

-

(Other markers like CD203c can also be used)[13]

-

-

Buffers: HEPES-buffered saline, RBC Lysis Buffer

-

Equipment: Flow cytometer, incubator, centrifuge

Experimental Protocol

-

Blood Collection: Collect fresh human whole blood into sodium heparin tubes. Process samples within 2-4 hours of collection.

-

Drug Preparation: Prepare serial dilutions of this compound in HEPES buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Pre-incubation: Aliquot 100 µL of whole blood into flow cytometry tubes. Add the this compound dilutions to the respective tubes. Include a vehicle control (DMSO only) and an unstimulated control.

-

Incubation: Gently mix and incubate the tubes for 15-30 minutes at 37°C.

-

Stimulation: Add the chosen stimulus (e.g., anti-FcεRI antibody) to all tubes except the unstimulated control. Add fMLP to a separate set of control tubes to confirm basophil viability and assess SYK-independent activation.[12]

-

Incubation: Incubate for 15-20 minutes at 37°C.

-

Staining: Add the cocktail of fluorescently-labeled antibodies (e.g., anti-CCR3 and anti-CD63) to each tube.

-

Incubation: Incubate for 20 minutes at 4°C in the dark.

-

RBC Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.

-

Wash: Centrifuge the samples, discard the supernatant, and wash the cell pellet with staining buffer.

-

Acquisition: Resuspend the cells in buffer and acquire events on a flow cytometer.

Data Analysis and Presentation

-

Gating Strategy: Gate on the basophil population using forward and side scatter, followed by positive staining for a basophil-specific marker (e.g., CCR3).

-

Quantification: Within the basophil gate, determine the percentage of activated cells expressing the CD63 marker (%CD63+ Basophils).

-

IC50 Calculation: Calculate the percent inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the activation is inhibited).

Table 1: Example Data for this compound Inhibition of Basophil Activation

| This compound (nM) | % CD63+ Basophils | % Inhibition |

| 0 (Unstimulated) | 2.5 | - |

| 0 (Stimulated) | 65.0 | 0 |

| 1 | 62.1 | 4.6 |

| 10 | 51.5 | 21.6 |

| 100 | 33.8 | 50.0 |

| 1000 | 10.2 | 87.7 |

| IC50 (nM) | ~100 |

Protocol 2: Phospho-flow Cytometry for SYK Target Engagement

Principle

Phospho-flow cytometry allows for the direct measurement of the phosphorylation status of intracellular signaling proteins at a single-cell level.[14] This method can be used to directly assess this compound's engagement with its target, SYK, by quantifying the inhibition of SYK phosphorylation (e.g., at Tyr525/526) following cellular stimulation.[15][16] The assay can be multiplexed to simultaneously measure downstream signaling nodes (e.g., p-PLCγ, p-AKT) and identify specific cell subsets (e.g., B cells, monocytes) using surface markers.[14][17]

Materials and Reagents

-

Blood Collection: Sodium Heparin vacutainer tubes

-

Drug: this compound, dissolved in DMSO

-

Stimulants: Anti-IgM (for B cells), anti-IgG (for monocytes/neutrophils)

-

Fixation/Permeabilization: Formaldehyde, ice-cold Methanol[14]

-

Staining Antibodies:

-

Surface: PerCP-Cy5.5 anti-CD19 (B cells), APC anti-CD14 (Monocytes)

-

Intracellular: PE anti-Phospho-Syk (Tyr525/526), Alexa Fluor 488 anti-Phospho-PLCγ2 (Tyr759)

-

-

Buffers: PBS, Staining Buffer (PBS + 2% FBS)

-

Equipment: Flow cytometer, incubator, centrifuge

Experimental Protocol

-

Pre-incubation: Aliquot 100 µL of whole blood into tubes and pre-incubate with this compound dilutions or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Add the appropriate stimulus (e.g., anti-IgM to activate B cells) and incubate for the optimal time (typically 5-15 minutes) at 37°C.[14] Include unstimulated controls.

-

Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.6% and incubate for 10 minutes at room temperature. This step is crucial to preserve the transient phosphorylation state.[14]

-

Permeabilization: Add ice-cold methanol and incubate for at least 30 minutes on ice.[14] This step allows intracellular antibodies to access their targets.

-

Wash: Wash the cells twice with staining buffer to remove the methanol.

-

Staining: Add the antibody cocktail containing both surface markers (e.g., anti-CD19) and intracellular phospho-specific antibodies (e.g., anti-p-SYK).

-

Incubation: Incubate for 30-60 minutes at room temperature in the dark.

-

Wash: Wash the cells with staining buffer.

-

Acquisition: Resuspend the cells and acquire on a flow cytometer.

Data Analysis and Presentation

-

Gating Strategy: Gate on the cell population of interest (e.g., CD19+ B cells).

-

Quantification: Determine the Median Fluorescence Intensity (MFI) for the phospho-specific antibody (e.g., p-SYK) within the target cell gate.

-

Calculate Inhibition: Calculate the percent inhibition of the phospho-signal for each this compound concentration relative to the stimulated vehicle control.

Table 2: Example Data for this compound Inhibition of SYK Phosphorylation in B cells

| This compound (nM) | p-SYK MFI in CD19+ Cells | % Inhibition |

| 0 (Unstimulated) | 150 | - |

| 0 (Stimulated) | 2500 | 0 |

| 1 | 2350 | 6.4 |

| 10 | 1800 | 29.8 |

| 100 | 800 | 72.3 |

| 1000 | 250 | 95.7 |

| IC50 (nM) | ~45 |

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]